Home > Products > Screening Compounds P49985 > 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid - 186347-67-1

1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid

Catalog Number: EVT-1216820
CAS Number: 186347-67-1
Molecular Formula: C10H8F2O2
Molecular Weight: 198.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is a key intermediate in the synthesis of Ticagrelor, a medication used to prevent blood clots. [ [], [], [], [], [], [] ] While Ticagrelor itself possesses valuable therapeutic properties, this report focuses solely on the scientific research applications of its precursor, 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid.

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

  • Compound Description: (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a crucial chiral intermediate in the synthesis of Ticagrelor, a medication used to treat acute coronary syndromes. [, ] It is produced through the bioreduction of 2-Chloro-1-(3,4-difluorophenyl)ethanone using ketoreductases. [, ] This compound can be directly extracted after bioreduction and used to synthesize (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester, a key precursor to Ticagrelor. []
  • Relevance: (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol shares the same difluorophenyl substituent as 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid, but instead of being attached to a cyclopropanecarboxylic acid moiety, it is bonded to a chloroethanol group. This structural similarity allows for its conversion to a Ticagrelor precursor containing the cyclopropanecarboxylic acid moiety. []

(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester

  • Compound Description: This compound serves as a key intermediate in the synthesis of Ticagrelor. [, ] It is efficiently synthesized from (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, highlighting the importance of stereochemistry in these reactions. []
  • Relevance: This compound is structurally very similar to 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid. The only difference is the presence of an ethyl ester group on the carboxylic acid moiety in (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester. This ester can be easily hydrolyzed to yield the target compound. [, ]

(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine

  • Compound Description: (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine is another crucial intermediate in the synthesis of Ticagrelor, specifically its D-mandelate salt. [, , ] It can be produced from 1-(3,4-difluorophenyl)ethylene through a multi-step synthesis involving novel intermediates. [] Resolution of the racemic mixture is achieved using enantiomerically pure organic chiral acids, leading to the desired (1R,2S)-enantiomer with high purity. [, ]
  • Relevance: This compound shares the difluorophenyl-substituted cyclopropane core structure with 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid. The key difference is the presence of an amine group instead of a carboxylic acid group on the cyclopropane ring. [, ] This amine serves as a site for further functionalization in the synthesis of Ticagrelor. []

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (R)-mandelate (Ticagrelor Related Compound A)

  • Compound Description: This compound, also known as Ticagrelor Related Compound A or Tica amine mandelate, is a critical process impurity in Ticagrelor manufacturing. [, ] Its presence above a certain limit (0.0008%) can impact product quality, necessitating accurate quantification methods like qHNMR. [] This impurity is also listed as impurity E in the European Pharmacopeia monograph on Ticagrelor. []
  • Relevance: This compound is structurally related to 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid through its shared difluorophenyl-substituted cyclopropane core. The primary distinction lies in the amine group replacing the carboxylic acid functionality and the presence of the (R)-mandelate counterion. []

3,4-Dihydroxybenzoic acid – 3-[7-{[2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylsulfanyl)-3H-[1,2,3] triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol – water (1/1/1)

  • Compound Description: This complex compound represents a co-crystal formed between Ticagrelor and 3,4-Dihydroxybenzoic acid with water molecules incorporated into the crystal lattice. [] The crystal structure was determined, revealing the arrangement of these molecules within the solid state. []
  • Relevance: This compound incorporates the complete structure of Ticagrelor, which itself contains 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid as a key structural motif. The presence of the difluorophenyl-substituted cyclopropanecarboxylic acid within this complex highlights its importance in the overall structure and potential interactions within the co-crystal. []

N-(3,4-difluorophenyl)-2-aminoethylidenebisphoshonic acid

  • Compound Description: This bisphosphonic acid derivative exhibited potent inhibitory activity against Mycobacterium tuberculosis glutamine synthetase (GS) in micromolar concentrations. [] It demonstrated higher efficacy against the pathogen enzyme compared to the human ortholog, indicating potential selectivity. [] Its bisphosphonate moiety suggests potential bone-targeting properties, making it an attractive candidate for treating bone tuberculosis. []
  • Relevance: While structurally distinct from 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid concerning its core scaffold, this compound shares the critical 3,4-difluorophenyl substituent. [] This commonality suggests a potential role for this specific substitution pattern in interacting with certain biological targets.

N-(3-{[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide (Vemurafenib)

  • Compound Description: Vemurafenib (PLX4032) is a FDA-approved drug for treating metastatic melanoma harboring the BRAFV600E mutation. [] It acts as a potent and selective BRAF inhibitor. [] Studies revealed that its brain distribution is significantly restricted by active efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). []
  • Relevance: Vemurafenib contains a 2,4-difluorophenyl group as part of its structure, closely resembling the 3,4-difluorophenyl substituent found in 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid. This similarity highlights how subtle changes in fluorine positioning on the phenyl ring can influence a molecule's interactions with biological targets and impact its pharmacological properties. []

(S)-2-(6-(5-(3-(3,4-difluorophenyl)ureido)pyrazin-2-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid (GSK2973980A)

  • Compound Description: This compound, designated GSK2973980A, is a potent and selective inhibitor of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1). [] It emerged as a promising candidate for treating metabolic disorders due to its excellent pharmacological properties, including in vivo efficacy in a postprandial lipid excursion model in mice. [] GSK2973980A demonstrated acceptable safety profiles in 7-day toxicity studies in rats and dogs, paving the way for further clinical development. []
  • Relevance: GSK2973980A shares the 3,4-difluorophenyl substituent with 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid, although it is incorporated within a urea linkage in this case. [] This highlights the versatility of this specific difluorophenyl motif in medicinal chemistry and its potential role in interacting with diverse protein targets.

1-(2,6-difluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a]benzimidazole (TBZE-029)

  • Compound Description: TBZE-029 is a novel antiviral agent specifically targeting the replication of enteroviruses, including coxsackievirus B3 (CVB3). [] It exerts its antiviral effect by inhibiting viral RNA replication without affecting polyprotein processing. [] Drug resistance studies identified mutations in the nonstructural protein 2C of CVB3, specifically near the NTPase/helicase motif C, as responsible for the altered sensitivity to TBZE-029. []
  • Relevance: While TBZE-029 possesses a thiazolobenzimidazole core, structurally distinct from 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid, it bears a 2,6-difluorophenyl substituent. [] Although the fluorine atoms are positioned differently compared to the 3,4-difluorophenyl group in the target compound, their presence highlights the significance of halogen substitutions in influencing a molecule's biological activity and potential for pharmaceutical development.
Overview

1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H8F2O2\text{C}_{10}\text{H}_{8}\text{F}_{2}\text{O}_{2} and a molecular weight of 198.17 g/mol. This compound is characterized by a cyclopropane ring attached to a carboxylic acid group and a 3,4-difluorophenyl substituent. It serves as a significant building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules.

Source

The compound is synthesized from various precursors, primarily involving reactions with 3,4-difluorobenzaldehyde and cyclopropanation techniques. The synthesis methods have been documented in multiple patents and scientific literature, highlighting its importance in chemical research and industry .

Classification

1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid belongs to the class of carboxylic acids and can be further classified as an aromatic compound due to the presence of the 3,4-difluorophenyl group. Its structural features allow it to participate in various chemical reactions typical of both carboxylic acids and aromatic compounds.

Synthesis Analysis

Methods

The synthesis of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid can be achieved through several methods:

  1. Cyclopropanation Reaction: A common approach involves the reaction of 3,4-difluorophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring .
  2. Multi-step Synthesis: Another method includes reacting 3,4-difluorobenzaldehyde with malonic acid followed by cyclization steps involving thionyl chloride and pyridine .
  3. Hydrolysis: The final steps often include hydrolysis of intermediates to yield the desired carboxylic acid .

Technical Details

The synthesis typically involves:

  • Reagents: Common reagents include rhodium catalysts for cyclopropanation, thionyl chloride for acylation, and lithium hydroxide for hydrolysis.
  • Conditions: Reactions are often carried out under controlled temperatures and atmospheres to optimize yields and selectivity.
Molecular Structure Analysis

Structure

The molecular structure of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid features:

  • A cyclopropane ring providing strain that influences reactivity.
  • A carboxylic acid functional group (-COOH) which is polar and can participate in hydrogen bonding.
  • A difluorophenyl group that introduces electron-withdrawing effects, affecting acidity and reactivity.

Data

  • InChI: InChI=1S/C10H8F2O2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)
  • InChI Key: BYUXTEWDOBYESO-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid participates in various chemical reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or anhydrides.
  • Reduction: It can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The difluorophenyl group can undergo nucleophilic substitution reactions with amines or other nucleophiles .

Technical Details

The specific conditions for these reactions vary based on the desired product but generally involve standard organic chemistry techniques such as refluxing or using protecting groups for sensitive functionalities.

Mechanism of Action

The mechanism of action for 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid primarily involves its interaction with biological targets:

  • The difluorophenyl moiety may interact with enzymes or receptors due to its electron-withdrawing nature.
  • The rigidity provided by the cyclopropane ring enhances binding affinity to specific biological targets, potentially influencing pharmacological activity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white solid or crystalline substance.
  • Melting Point: Specific melting point data may vary but is generally around room temperature.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water due to its hydrophobic character.
  • Reactivity: Reacts readily under acidic or basic conditions due to the presence of the carboxylic acid group.

Relevant Data or Analyses

Quantitative analyses often involve spectroscopic methods (NMR, IR) to confirm structure and purity post-synthesis.

Applications

1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid has several applications:

  • Chemical Synthesis: Used as a building block for synthesizing more complex organic molecules.
  • Biological Research: Studied for potential biological activities including enzyme inhibition or receptor modulation .
  • Pharmaceutical Development: Serves as an intermediate in drug synthesis processes, contributing to the development of new therapeutic agents.

Properties

CAS Number

186347-67-1

Product Name

1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid

IUPAC Name

1-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

InChI

InChI=1S/C10H8F2O2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)

InChI Key

BYUXTEWDOBYESO-UHFFFAOYSA-N

SMILES

C1CC1(C2=CC(=C(C=C2)F)F)C(=O)O

Synonyms

1-(3,4-DIFLUOROPHENYL)CYCLOPROPANECARBOXYLIC ACID

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)F)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.